5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps :
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenylhydrazine.
Formation of the second oxadiazole ring: This involves the reaction of the intermediate with an appropriate aldehyde or ketone, followed by cyclization.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the oxadiazole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenylhydrazine, trifluoromethylating agents, various solvents and catalysts
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced oxadiazole derivatives .
Scientific Research Applications
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-infective agent, with activity against bacterial, viral, and fungal pathogens
Materials Science: The unique electronic properties of the oxadiazole rings and the trifluoromethyl group make this compound a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of key enzymes or proteins involved in the survival and replication of pathogens . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar electronic properties but lacking the phenyl and trifluoromethyl groups.
1,3,4-Oxadiazole: Another oxadiazole isomer with different substitution patterns and potentially different biological activities
Uniqueness
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both phenyl and trifluoromethyl groups, which enhance its chemical stability, electronic properties, and potential biological activities. These features make it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C18H11F3N4O2 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-phenyl-5-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)13-8-4-7-12(9-13)16-22-14(27-25-16)10-15-23-24-17(26-15)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
JTHZKJOEDZEWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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